molecular formula C40H77NO8 B1254974 1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine

1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine

Cat. No.: B1254974
M. Wt: 700 g/mol
InChI Key: VJLLLMIZEJJZTE-ORIPQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine is a complex organic compound characterized by multiple hydroxyl groups and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl moiety, followed by the introduction of the octadec-4-en-2-yl group. The final step involves the formation of the hexadecanamide linkage under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the octadec-4-en-2-yl group can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced aliphatic chains, and substituted compounds with various functional groups.

Scientific Research Applications

1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its role in cellular processes and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity and influencing cellular functions. The aliphatic chain contributes to the compound’s hydrophobic interactions, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine is unique due to its specific combination of hydroxyl groups and a long aliphatic chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C40H77NO8

Molecular Weight

700 g/mol

IUPAC Name

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+

InChI Key

VJLLLMIZEJJZTE-ORIPQNMZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

C16-GalCer
N-palmitoyl galactosyl-C18-sphingosine
N-palmitoylgalactosylsphingosine
N-palmitoylpsychosine
NPGS
NPoGS

Origin of Product

United States

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